3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)11-13-7-6-10-15(17(13)25-19)24-12-16(22)21-18(23)20-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEOMSDKPJTVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade or proton quantum tunneling methods, which offer high yields and fewer side reactions.
Attachment of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Urea Derivative: The final step involves the reaction of the acetylated benzofuran with phenyl isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzofuran ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects. Additionally, it may interact with viral proteins, inhibiting viral replication and providing anti-viral activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, emphasizing molecular features, biological activity, and research insights.
Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate)
- Molecular Formula: C₁₂H₁₅NO₃
- Molecular Weight : 221.25 g/mol
- Functional Groups : Benzofuran, methylcarbamate.
- Biological Activity : Broad-spectrum carbamate insecticide inhibiting acetylcholinesterase .
- Key Findings :
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide
- Molecular Formula: C₁₉H₂₁NO₃
- Molecular Weight : 311.37 g/mol
- Functional Groups : Benzofuran, acetamide, o-tolyl.
- Key Findings: Synthesized via condensation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid, followed by amidation . Crystal structure analysis (monoclinic P2₁/n) reveals weak C–H···O interactions stabilizing dimeric packing . Melting point: 363.75 K, indicating moderate thermal stability .
3-[3-(Dimethylamino)propyl]-1-phenylurea
- Molecular Formula : C₁₂H₁₉N₃O
- Molecular Weight : 221.30 g/mol
- Functional Groups: Phenylurea, dimethylaminopropyl.
- Biological Activity: Limited data; primarily used in synthetic chemistry .
- Key Findings: Safety data highlight insufficient toxicological profiling, with precautionary measures against inhalation or dermal exposure . The dimethylaminopropyl chain may enhance solubility in polar solvents compared to the target compound .
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid
- Molecular Formula : C₁₃H₁₆O₄ (inferred from ).
- Functional Groups: Benzofuran, propanoic acid.
- Key Findings :
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Biological Activity |
|---|---|---|---|---|
| 3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea | C₁₉H₂₁N₂O₄ | 341.39 | Benzofuran, acetyloxy, phenylurea | Potential insecticide/herbicide |
| Carbofuran | C₁₂H₁₅NO₃ | 221.25 | Benzofuran, methylcarbamate | Insecticide |
| 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide | C₁₉H₂₁NO₃ | 311.37 | Benzofuran, acetamide | Pesticidal activity (derivative) |
| 3-[3-(Dimethylamino)propyl]-1-phenylurea | C₁₂H₁₉N₃O | 221.30 | Phenylurea, dimethylaminopropyl | Not well-characterized |
Table 2: Physicochemical and Environmental Properties
*Estimated based on structural analogs.
Research Findings and Implications
Structural Insights: The benzofuran core in all analogs contributes to bioactivity, likely through hydrophobic interactions with biological targets .
Synthetic Pathways :
- The acetamide derivative () is synthesized via reflux and recrystallization, a route adaptable to the target compound by substituting o-tolylamine with phenylurea precursors .
Environmental and Safety Considerations: Carbofuran’s environmental persistence underscores the need to evaluate the target compound’s degradation profile . Limited toxicological data for phenylurea derivatives (e.g., ) highlight gaps in safety assessments .
Biological Activity
3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 364.43 g/mol. Its structure includes a benzofuran moiety, which is known for various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as the inhibition of cell proliferation and induction of apoptosis.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.5 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 12.0 | Cell cycle arrest |
| This compound | A549 (Lung) | TBD | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial in treating inflammatory diseases and conditions.
Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound demonstrated a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It is believed to affect pathways such as NF-kB and MAPK, which are critical in cell survival and inflammation.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of its anticancer activity.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate moderate absorption and distribution characteristics. However, further studies are required to assess its toxicity profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
